molecular formula C12H16N4O2S B7052100 3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea

3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea

Cat. No.: B7052100
M. Wt: 280.35 g/mol
InChI Key: XGNWPTCRZQJFBU-UHFFFAOYSA-N
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Description

3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of oxazole and thiazole rings

Properties

IUPAC Name

3-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-4-9-11(8(2)18-15-9)14-12(17)16(3)7-10-13-5-6-19-10/h5-6H,4,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWPTCRZQJFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)N(C)CC2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is usually formed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The oxazole and thiazole rings are then coupled through a series of nucleophilic substitution reactions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Urea Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

The uniqueness of 3-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1-methyl-1-(1,3-thiazol-2-ylmethyl)urea lies in its specific combination of oxazole and thiazole rings with a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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